4-Bromo-2,6-dimethoxyphenol

Thermal stability Purification Handling characteristics

Procure 4-Bromo-2,6-dimethoxyphenol (C₈H₉BrO₃, MW 233.06) for your advanced synthesis needs. This compound is distinguished by its unique 2,6-dimethoxy-4-bromo substitution pattern, providing a crucial synthetic handle for selective palladium-catalyzed cross-couplings (Suzuki, Heck, Buchwald-Hartwig) unavailable with non-halogenated analogs. Its electron-rich aromatic core offers distinct reactivity and oxidative stability compared to simpler bromophenols, making it the superior, application-specific choice for constructing biaryl architectures and natural product-inspired leads. Ensure synthetic fidelity with this research-grade intermediate.

Molecular Formula C8H9BrO3
Molecular Weight 233.061
CAS No. 70654-71-6
Cat. No. B2557263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dimethoxyphenol
CAS70654-71-6
Molecular FormulaC8H9BrO3
Molecular Weight233.061
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)Br
InChIInChI=1S/C8H9BrO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3
InChIKeyVKXCKVRDDDEQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-dimethoxyphenol (CAS 70654-71-6) – Sourcing Guide for a Unique Brominated Syringol Derivative with Distinct Physicochemical and Synthetic Advantages


4-Bromo-2,6-dimethoxyphenol (C₈H₉BrO₃, MW 233.06 g/mol) is a brominated phenolic derivative featuring two electron-donating methoxy groups at the 2- and 6-positions and a bromine atom at the 4-position . This substitution pattern distinguishes it from both non-halogenated 2,6-dimethoxyphenols and other bromophenol regioisomers. Commercially available at 95% purity , it possesses a melting point of 95–97 °C (experimental) and a predicted boiling point of 278.9 ± 35.0 °C . The compound serves as a versatile building block in organic synthesis, particularly for cross-coupling reactions and the construction of complex natural product frameworks [1].

Why 4-Bromo-2,6-dimethoxyphenol Cannot Be Replaced by 2,6-Dimethoxyphenol or Other Bromophenol Analogs – Critical Structural Distinctions for Procurement


While other 2,6-dimethoxyphenols and bromophenols share superficial structural elements, 4-bromo-2,6-dimethoxyphenol occupies a distinct physicochemical and reactivity niche. The para-bromo substitution introduces a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) that is absent in the non-halogenated parent 2,6-dimethoxyphenol [1]. Conversely, the presence of two ortho-methoxy groups substantially alters electron density, hydrogen-bonding capacity, and steric environment relative to simple 4-bromophenol or 4-bromo-2,6-dimethylphenol, directly impacting melting point, solubility, and oxidative stability [2]. These cumulative differences mean that substituting a generic “bromophenol” or “dimethoxyphenol” for this specific regioisomer will not replicate the same synthetic outcomes, physical handling characteristics, or structure-activity relationships in target applications .

Quantitative Differentiation Evidence: 4-Bromo-2,6-dimethoxyphenol vs. Closest Analogs


Thermal and Physical Property Differentiation: Melting Point and Boiling Point vs. 2,6-Dimethoxyphenol

4-Bromo-2,6-dimethoxyphenol exhibits a significantly higher melting point and boiling point than its non-brominated analog 2,6-dimethoxyphenol, indicating enhanced thermal stability and altered purification behavior [1].

Thermal stability Purification Handling characteristics

Lipophilicity and Predicted ADME Profile: LogP Comparison vs. 2,6-Dimethoxyphenol

The introduction of a bromine atom at the 4-position increases the predicted LogP (octanol-water partition coefficient) by approximately 0.3–0.5 log units relative to 2,6-dimethoxyphenol, altering the compound's lipophilicity and potential membrane permeability profile .

Drug-likeness Permeability Partition coefficient

Synthetic Utility: High-Yield Bromination and Proven Role in Complex Natural Product Total Synthesis

4-Bromo-2,6-dimethoxyphenol is synthesized from 2,6-dimethoxyphenol via N-bromosuccinimide (NBS) bromination in 89% yield, as described in patent CN114773303 . The compound has been employed as a key starting material in the asymmetric total synthesis of (12S)- and (12R)-12-hydroxymonocerin, achieving an overall yield of 2.7% over 14 steps [1]. In contrast, the non-brominated parent 2,6-dimethoxyphenol lacks the synthetic handle required for subsequent palladium-catalyzed cross-coupling steps central to such complex molecule construction [2].

Cross-coupling Total synthesis Building block

Antioxidant Potential: Electron-Rich 2,6-Dimethoxyphenol Core Outperforms Simple Methoxyphenols

While direct antioxidant data for 4-bromo-2,6-dimethoxyphenol are not available, class-level studies demonstrate that 2,6-dimethoxyphenols consistently exhibit higher antioxidant capacity than 2-methoxyphenols across multiple assays [1]. The trend in antioxidant capacity was dihydroxybenzenes > 2,6-dimethoxyphenols > 2-methoxyphenols [1]. The presence of the para-bromo substituent in the target compound may further modulate radical stability through inductive effects, though quantitative comparative data are lacking.

Antioxidant capacity Radical scavenging Structure-activity relationship

Recommended Application Scenarios for 4-Bromo-2,6-dimethoxyphenol Based on Quantified Differentiation Evidence


Asymmetric Total Synthesis of Complex Natural Products

4-Bromo-2,6-dimethoxyphenol serves as a validated starting material for the asymmetric total synthesis of 12-hydroxymonocerin derivatives, as demonstrated in a 14-step sequence with 2.7% overall yield [1]. The para-bromo group enables key cross-coupling transformations that are not possible with non-halogenated 2,6-dimethoxyphenol. This scenario is particularly relevant for medicinal chemistry groups pursuing natural product-inspired drug leads.

Building Block for Palladium-Catalyzed Cross-Coupling Libraries

The C–Br bond at the 4-position provides a reliable synthetic handle for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the construction of diverse biaryl and vinyl-aryl architectures [2]. The compound's electron-rich aromatic ring, conferred by two ortho-methoxy groups, further modulates the reactivity of the bromine atom in oxidative addition steps, potentially offering different coupling kinetics compared to simpler bromophenols .

Polymer Additive and Antioxidant Precursor

The 2,6-dimethoxyphenol core is recognized for elevated antioxidant capacity relative to monomethoxyphenols [3]. While direct data for the brominated derivative are pending, the compound's electron-donating methoxy groups and the potential for further functionalization via the bromine handle make it a candidate precursor for antioxidant polymer additives, flavoring agents, and stabilizers [2].

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